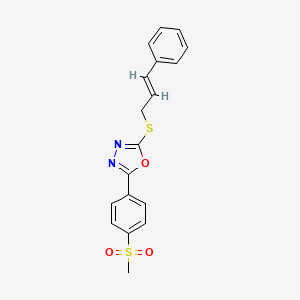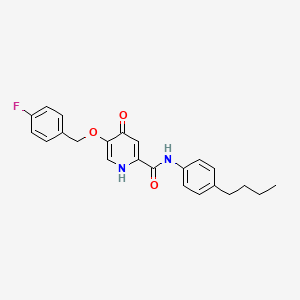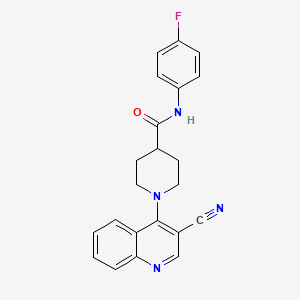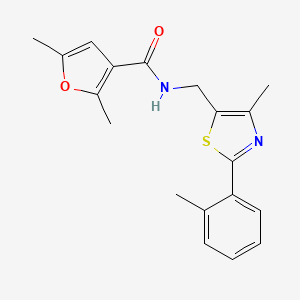![molecular formula C16H18ClF2N3O3S B2504053 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1216623-81-2](/img/structure/B2504053.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride" is a carboxamide derivative that is likely to be synthesized for its potential cytotoxic activity. Carboxamide derivatives have been studied extensively for their growth inhibitory properties against various cancer cell lines. The compound , although not directly mentioned in the provided papers, seems to be structurally related to the carboxamide derivatives discussed in the research.
Synthesis Analysis
The synthesis of carboxamide derivatives typically involves the reaction of a quinoline or naphthyridine dione with primary amines. In the first paper, the authors describe the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids by reacting 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines . This method could potentially be adapted to synthesize the compound by using the appropriate starting materials and amines.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is characterized by the presence of a carboxamide group attached to a heterocyclic system. The cytotoxic activity of these compounds is often influenced by the nature of the substituents on the heterocycle. In the case of the compound , the presence of a 4,6-difluorobenzo[d]thiazol moiety suggests that it may exhibit significant cytotoxicity due to the electron-withdrawing effects of the fluorine atoms, which could enhance the compound's ability to interact with biological targets.
Chemical Reactions Analysis
Carboxamide derivatives can undergo various chemical reactions, depending on their substituents and the conditions applied. The papers provided do not detail specific reactions for the compound , but they do mention the testing of similar compounds for cytotoxic activity . It is reasonable to infer that the compound may also be tested in similar biological assays to determine its efficacy against cancer cell lines.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacokinetic profile. While the papers do not provide specific data on the compound , they do report potent cytotoxicity for similar compounds, with some having IC50 values less than 10 nM . These properties are indicative of the potential effectiveness of the compound as an anticancer agent.
Relevant Case Studies
The papers provide case studies where carboxamide derivatives were tested in vivo against subcutaneous colon 38 tumors in mice. A single dose of certain derivatives was found to be curative, demonstrating the potential of these compounds in cancer treatment . Although the compound is not directly studied in these papers, its structural similarity to the tested compounds suggests that it may also possess significant anticancer activity.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Cytotoxic Activity
Carboxamide derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones showed potent cytotoxicity against murine leukemia and lung carcinoma, with some compounds achieving IC50 values <10 nM, indicating significant potential for cancer treatment (Deady et al., 2005).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnagenone and khellinone have been synthesized and showed significant anti-inflammatory and analgesic activities. These compounds demonstrated high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, comparable to standard drugs (Abu‐Hashem et al., 2020).
Antidepressant Activity
A novel series of carboxamides were designed as 5-HT3 receptor antagonists and showed promising antidepressant-like activity in animal models. This indicates their potential application in treating depression (Mahesh et al., 2011).
Anticancer Agents
- Research into benzonaphthyridine anti-cancer agents reveals a strong correlation between tumour pharmacokinetics and antitumor activity, suggesting a unique mechanism by which these compounds retain in tumor tissue, offering insights into the development of more effective cancer therapies (Lukka et al., 2012).
Anti-Anoxic Activity
- Studies on cerebral protective agents have led to the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides with potent anti-anoxic activity, contributing to the development of treatments for conditions associated with oxygen deprivation (Ohkubo et al., 1995).
Antimicrobial Activity
- Synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed significant antimicrobial activity, highlighting the potential of such compounds in addressing resistance issues in microbial infections (Spoorthy et al., 2021).
Propiedades
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S.ClH/c1-20(2)3-4-21(15(22)12-9-23-5-6-24-12)16-19-14-11(18)7-10(17)8-13(14)25-16;/h7-9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWMSSXQOOWUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=COCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2503972.png)



![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)
![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)



![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)
